1-[(1-Fluorocyclohexyl)methyl]piperazine dihydrochloride
Description
1-[(1-Fluorocyclohexyl)methyl]piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Properties
IUPAC Name |
1-[(1-fluorocyclohexyl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2.2ClH/c12-11(4-2-1-3-5-11)10-14-8-6-13-7-9-14;;/h13H,1-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCAYXMHMQUBON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN2CCNCC2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(1-Fluorocyclohexyl)methyl]piperazine dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often utilize parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
1-[(1-Fluorocyclohexyl)methyl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
1-[(1-Fluorocyclohexyl)methyl]piperazine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(1-Fluorocyclohexyl)methyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act on GABA receptors, which play a crucial role in the central nervous system . By modulating these receptors, it can exert various pharmacological effects, including anxiolytic and anticonvulsant activities .
Comparison with Similar Compounds
1-[(1-Fluorocyclohexyl)methyl]piperazine dihydrochloride can be compared with other piperazine derivatives such as:
Imatinib: Known for its use in cancer therapy.
Sildenafil: Widely used for the treatment of erectile dysfunction.
What sets this compound apart is its unique fluorocyclohexyl group, which imparts distinct chemical and biological properties . This structural feature enhances its potential for various applications, making it a valuable compound in scientific research.
Biological Activity
1-[(1-Fluorocyclohexyl)methyl]piperazine dihydrochloride is a piperazine derivative that exhibits a variety of biological activities, making it a subject of interest in pharmacological research. This compound is characterized by its unique fluorocyclohexyl group, which influences its interaction with biological targets.
- IUPAC Name : 1-[(1-fluorocyclohexyl)methyl]piperazine; dihydrochloride
- Molecular Formula : C₁₁H₂₁FN₂·2HCl
- CAS Number : 2097969-41-8
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly the GABA receptors and cannabinoid receptors (CB1). This compound has shown potential as an inverse agonist at the CB1 receptor, which is implicated in various physiological processes, including appetite regulation and pain perception.
Pharmacological Effects
Research indicates that this compound may possess several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms are yet to be fully elucidated.
- Antiviral Properties : The compound is being investigated for its ability to inhibit viral replication in certain models.
- Neurological Effects : Its action on GABA receptors suggests potential applications in treating neurological disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Type | Mechanism | Notable Effects |
|---|---|---|---|
| Imatinib | Tyrosine Kinase Inhibitor | Targets BCR-ABL fusion protein | Used in chronic myeloid leukemia treatment |
| Sildenafil | Phosphodiesterase Inhibitor | Inhibits PDE5 | Used for erectile dysfunction |
| LDK1229 | CB1 Inverse Agonist | Binds selectively to CB1 receptor | Potential antiobesity agent |
Case Studies and Experimental Data
Numerous studies have explored the biological activity of this compound:
- CB1 Receptor Binding : A study demonstrated that this compound binds to the CB1 receptor with a Ki value indicating selective affinity. This binding profile is comparable to other known CB1 antagonists, suggesting potential therapeutic applications in obesity management and metabolic disorders .
- GABAergic Activity : The compound's interaction with GABA receptors indicates its potential use in treating anxiety and seizure disorders. Experimental models have shown modulation of GABAergic transmission, which is critical for maintaining neural excitability .
- Antimicrobial Testing : In vitro assays have indicated that this compound exhibits antimicrobial activity against various pathogens, warranting further investigation into its utility as an antibiotic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
